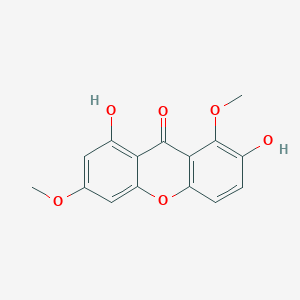

Gentiacaulein

Description

Structure

3D Structure

Properties

CAS No. |

15402-27-4 |

|---|---|

Molecular Formula |

C15H12O6 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

2,8-dihydroxy-1,6-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-10-4-3-8(16)15(20-2)13(10)14(12)18/h3-6,16-17H,1-2H3 |

InChI Key |

WYOSCUWDVFHQFY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)OC)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)OC)O |

Synonyms |

gentiacaulein |

Origin of Product |

United States |

Foundational & Exploratory

Gentiacaulein: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentiacaulein, a tetraoxygenated xanthone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a primary focus on the Gentianaceae family of flowering plants. This document details quantitative data on its prevalence in various plant species and tissues, outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates a key signaling pathway through which it exerts its biological effects. The information is presented to support and guide further research and development of this compound as a potential therapeutic agent.

Natural Sources and Distribution of this compound

This compound is predominantly found in plant species belonging to the Gentianaceae family, a large family of flowering plants with a cosmopolitan distribution. Within this family, the genus Gentiana is a particularly rich source of this xanthone.

Primary Sources:

-

Gentiana kochiana (Stemless Gentian): This species, endemic to the mountain areas of central and southern Europe, is one of the most significant natural sources of this compound. Studies have shown it to be one of the two main xanthones present in the plant[1]. The aerial parts of Gentiana kochiana have been found to contain a high concentration of this compound.

-

Gentianella amarella (Autumn Gentian): This species has also been identified as a source of this compound.

-

Cudrania tricuspidata (Cudrania Tree): While not in the Gentianaceae family, this plant has been reported to contain this compound.

-

Halenia paniculata: This species is another known source of this compound.

-

Triperospermum chinense: this compound has been isolated from this plant.

-

Juglans mandshurica (Manchurian Walnut): This species has also been identified as containing this compound.

The distribution of this compound can vary between different parts of the plant, with the aerial parts and roots often being significant sources.

Quantitative Analysis of this compound

The concentration of this compound in plant material can be influenced by the species, the specific plant part, and the extraction method employed. The following table summarizes the quantitative data available for this compound in a key natural source.

| Plant Species | Plant Part | Extraction Solvent | This compound Concentration | Reference |

| Gentiana kochiana | Aerial Parts | Diethylether | 76.1% of the extract | [1] |

Experimental Protocols

Extraction of this compound from Gentiana kochiana

This protocol describes the extraction of this compound from the aerial parts of Gentiana kochiana.

Materials:

-

Dried and powdered aerial parts of Gentiana kochiana

-

Methanol

-

Diethyl ether

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the dried and powdered aerial parts of Gentiana kochiana in methanol for 48 hours at room temperature.

-

Filter the methanolic extract to remove solid plant material.

-

Evaporate the methanol from the filtrate using a rotary evaporator to obtain a crude extract.

-

Redissolve the crude extract in distilled water.

-

Perform a liquid-liquid extraction of the aqueous solution with diethyl ether.

-

Separate the diethyl ether phase, which contains the this compound-rich fraction.

-

Evaporate the diethyl ether to yield the final extract.

Isolation and Purification of this compound

Further purification of this compound from the crude extract can be achieved using chromatographic techniques.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Appropriate solvent system for elution (e.g., a gradient of hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in the initial, non-polar mobile phase.

-

Load the crude extract onto the top of the silica gel column.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing pure this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For higher purity, subject the pooled fractions from column chromatography to preparative HPLC.

-

Use a suitable column (e.g., C18) and mobile phase (e.g., a mixture of methanol and water).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain highly purified this compound.

-

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Analytical C18 column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard of known purity

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol at different known concentrations.

-

Preparation of Sample Solution: Accurately weigh the plant extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound.

-

Calculation: Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathway and Mechanism of Action

Recent studies have elucidated a key signaling pathway through which this compound exerts its effects, particularly in the context of neuroprotection. In primary astrocytes, this compound has been shown to induce autophagy, a cellular process for clearing damaged components, through the inhibition of glucose transport and subsequent activation of the PRKAA1 (AMPK) pathway. This leads to the clearance of amyloid-beta, a peptide implicated in Alzheimer's disease.

Caption: this compound-induced autophagy signaling pathway in astrocytes.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: General experimental workflow for this compound.

Conclusion

This compound stands out as a promising natural compound with well-defined sources and a partially elucidated mechanism of action. This guide provides a foundational resource for researchers by consolidating key information on its natural distribution, offering detailed protocols for its study, and visualizing its biological activity. Further investigation into a wider range of plant sources and a deeper exploration of its various signaling pathways will be crucial for fully realizing the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Gentiacaulein Biosynthetic Pathway in Gentiana Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the gentiacaulein biosynthetic pathway in Gentiana species. This compound, a di-O-methylated xanthone, is a significant secondary metabolite found in this genus, which is renowned for its rich history in traditional medicine. This document synthesizes available biochemical data, outlines putative enzymatic steps, and provides detailed experimental methodologies relevant to the study of this pathway.

Introduction

Gentiana species are a rich source of various bioactive secondary metabolites, including secoiridoids, flavonoids, and xanthones. Among the xanthones, this compound (1,7-dihydroxy-3,8-dimethoxyxanthone) is of particular interest due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications.

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate pathways. While the general framework of xanthone biosynthesis is established, the specific enzymatic machinery responsible for the decoration of the xanthone scaffold in Gentiana to produce this compound is an active area of research.

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in Gentiana species initiates from primary metabolism and proceeds through a series of enzymatic reactions to form the characteristic tricyclic xanthone core, which is subsequently modified by hydroxylation and methylation.

Formation of the Xanthone Core

The biosynthesis of the xanthone skeleton in Gentiana is believed to follow a pathway independent of phenylalanine, directly utilizing a precursor from the shikimate pathway. The key steps are:

-

Shikimate Pathway : This pathway provides a C6-C1 aromatic precursor.

-

Acetate-Malonate Pathway : This pathway provides three molecules of malonyl-CoA.

-

Benzophenone Synthase (BPS) : A key enzyme, likely a type III polyketide synthase, catalyzes the condensation of the shikimate-derived precursor with three molecules of malonyl-CoA to form a benzophenone intermediate, 2,3',4,6-tetrahydroxybenzophenone.

-

Oxidative Cyclization : The benzophenone intermediate undergoes regioselective oxidative cyclization to form the xanthone core. For this compound, the likely precursor is 1,3,7-trihydroxyxanthone (1,3,7-THX). This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

Tailoring Steps to this compound

Following the formation of the 1,3,7-THX core, a series of tailoring reactions, including hydroxylation and O-methylation, are necessary to yield this compound. Based on the structure of this compound, the following steps are proposed:

-

Hydroxylation at C-8 : A hydroxyl group is introduced at the C-8 position of the 1,3,7-THX scaffold. This reaction is likely catalyzed by a xanthone 8-hydroxylase , a putative cytochrome P450 monooxygenase.

-

O-Methylation at C-3 : The hydroxyl group at the C-3 position is methylated. This reaction is catalyzed by an O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

-

O-Methylation at C-8 : The newly introduced hydroxyl group at the C-8 position is subsequently methylated by another O-methyltransferase , also using SAM as the methyl donor.

The precise order of these hydroxylation and methylation steps is yet to be definitively established and may vary between different Gentiana species.

Quantitative Data

Currently, there is a paucity of specific quantitative data in the literature regarding the enzyme kinetics and metabolite concentrations directly within the this compound biosynthetic pathway in Gentiana species. The following table summarizes the types of quantitative data that are crucial for a complete understanding and for metabolic engineering purposes. Researchers are encouraged to contribute to filling these knowledge gaps.

| Parameter | Substrate(s) | Enzyme | Product(s) | Km (µM) | Vmax (pkat/mg) | kcat (s⁻¹) | Source Species | Reference |

| Enzyme Kinetics | ||||||||

| Benzophenone Synthase | C6-C1 precursor, Malonyl-CoA | BPS | 2,3',4,6-tetrahydroxybenzophenone | Data not available | Data not available | Data not available | Gentiana sp. | |

| Xanthone 8-Hydroxylase | 1,3,7-trihydroxyxanthone | 1,3,7,8-tetrahydroxyxanthone | Data not available | Data not available | Data not available | Gentiana sp. | ||

| Xanthone 3-O-methyltransferase | 1,3,7,8-tetrahydroxyxanthone, SAM | 1,7,8-trihydroxy-3-methoxyxanthone, SAH | Data not available | Data not available | Data not available | Gentiana sp. | ||

| Xanthone 8-O-methyltransferase | 1,7,8-trihydroxy-3-methoxyxanthone, SAM | This compound, SAH | Data not available | Data not available | Data not available | Gentiana sp. | ||

| Metabolite Concentrations | ||||||||

| 1,3,7-trihydroxyxanthone | Gentiana sp. | Data not available | ||||||

| This compound | Gentiana sp. | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Identification and Cloning of Pathway Genes

Objective : To identify and isolate candidate genes encoding the enzymes involved in this compound biosynthesis.

Methodology :

-

Transcriptome Analysis :

-

Extract total RNA from Gentiana tissues known to produce this compound (e.g., roots, leaves).

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Identify candidate genes for benzophenone synthase, cytochrome P450 monooxygenases (hydroxylases), and O-methyltransferases based on sequence homology to known plant secondary metabolism genes.

-

-

Gene Cloning :

-

Design gene-specific primers based on the transcriptome data.

-

Amplify the full-length coding sequences of candidate genes from cDNA using PCR.

-

Clone the PCR products into a suitable vector for sequencing and subsequent functional characterization.

-

Heterologous Expression and Functional Characterization of Enzymes

Objective : To confirm the function of candidate enzymes in vitro.

Methodology :

-

Heterologous Expression :

-

Subclone the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

-

Protein Purification :

-

Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays :

-

Benzophenone Synthase Assay :

-

Incubate the purified BPS enzyme with a shikimate-derived precursor (e.g., 3-hydroxybenzoyl-CoA) and malonyl-CoA.

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of 2,3',4,6-tetrahydroxybenzophenone.

-

-

Hydroxylase Assay :

-

Incubate the purified cytochrome P450 enzyme with the substrate (e.g., 1,3,7-THX) and a cofactor system (NADPH and a P450 reductase).

-

Analyze the reaction products by HPLC or LC-MS to detect the hydroxylated product.

-

-

O-Methyltransferase Assay :

-

Incubate the purified OMT enzyme with the hydroxylated xanthone substrate and S-adenosyl-L-methionine (SAM).

-

Analyze the reaction products by HPLC or LC-MS to detect the methylated product and S-adenosyl-homocysteine (SAH).

-

-

Metabolite Analysis

Objective : To identify and quantify this compound and its precursors in Gentiana tissues.

Methodology :

-

Sample Preparation :

-

Harvest and freeze-dry plant material.

-

Grind the dried tissue to a fine powder.

-

Extract the metabolites using a suitable solvent (e.g., methanol or ethanol).

-

-

LC-MS/MS Analysis :

-

Separate the metabolites using a reverse-phase C18 column on an HPLC system.

-

Detect and identify the compounds using a mass spectrometer in both full scan and tandem MS (MS/MS) modes.

-

Quantify the metabolites using authentic standards and constructing calibration curves.

-

Visualizations

This compound Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in Gentiana species.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Gentiana species is an ongoing endeavor. While the general pathway is outlined, the specific enzymes catalyzing the key tailoring steps remain to be definitively identified and characterized. Future research should focus on:

-

Gene Discovery : Utilizing multi-omics approaches to identify and functionally characterize the specific hydroxylases and O-methyltransferases involved in this compound biosynthesis.

-

Enzyme Kinetics : Determining the kinetic parameters of the pathway enzymes to understand the efficiency and regulation of the pathway.

-

Metabolic Engineering : Applying synthetic biology tools to engineer microbial or plant systems for the enhanced production of this compound.

A complete understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound.

Gentiacaulein's Mechanism of Action in Vascular Tissue: A Technical Guide

Introduction

Gentiacaulein, a xanthone aglycone predominantly isolated from plants of the Gentiana genus, has emerged as a molecule of significant interest in cardiovascular research. Traditionally, extracts from these plants have been used in folk medicine for conditions like hypertension[1][2]. Scientific investigations have since identified this compound as a key compound responsible for these effects, demonstrating potent vasorelaxant and endothelial-protective properties[1][3][4]. Its mechanism of action in vascular tissue is multifaceted, involving both direct effects on vascular smooth muscle cells (endothelium-independent vasodilation) and protective actions on the vascular endothelium (endothelium-dependent effects). This guide provides an in-depth analysis of these mechanisms, supported by experimental data and protocols.

Endothelium-Independent Vasodilation: Direct Action on Vascular Smooth Muscle Cells

Initial research into the vasorelaxant properties of Gentiana kochiana identified this compound as one of the primary active constituents[1][2]. The core of its endothelium-independent action lies in its ability to modulate intracellular calcium (Ca²⁺) concentration within vascular smooth muscle cells (VSMCs).

The vasorelaxant activity was observed in rat aortic preparations that were pre-contracted with various agents, including norepinephrine, potassium chloride (KCl), or caffeine[1]. The relaxation occurred even when the endothelium was removed, confirming a direct effect on the smooth muscle. The proposed mechanism is the blockade of Ca²⁺ release from intracellular stores, specifically the sarcoplasmic reticulum[1][3]. It has been suggested that this compound may achieve this by inactivating ryanodine-sensitive Ca²⁺ channels, although this has not been definitively confirmed experimentally[1]. By preventing the rise in cytosolic Ca²⁺, this compound inhibits the calcium-calmodulin-myosin light chain kinase pathway, leading to smooth muscle relaxation and vasodilation.

Endothelium-Dependent Protective Actions

Beyond its direct vasorelaxant effects, this compound demonstrates significant protective capabilities on the vascular endothelium, particularly against injury induced by oxidized low-density lipoprotein (oxLDL)[3][4]. Endothelial dysfunction, an early event in the development of atherosclerosis, is often characterized by reduced bioavailability of the vasodilator nitric oxide (NO)[3]. This compound counteracts this pathology by restoring critical pro-survival and vasoregulatory signaling pathways.

In human EA.hy926 endothelial cells challenged with oxLDL, this compound was shown to:

-

Reduce Oxidative Stress: It diminishes the accumulation of intracellular reactive oxygen species (ROS) and inhibits lipid peroxidation induced by oxLDL[3][4].

-

Prevent Apoptosis: By mitigating oxidative stress, this compound prevents mitochondrial depolarization and the subsequent activation of caspases, thereby suppressing endothelial cell apoptosis[3][4].

-

Restore Pro-survival Signaling: The core of its endothelial-protective effect is the reactivation of the Akt/CREB/eNOS signaling axis, which is suppressed by oxLDL[3][4]. This compound restores the phosphorylation (activation) of the kinase Akt and its downstream targets, CREB (cAMP response element-binding protein) and eNOS (endothelial nitric oxide synthase)[3]. The activation of the protective ERK kinase is also promoted[3].

-

Enhance Nitric Oxide Levels: The restoration of eNOS activity leads to a recovery of NO production[3][4]. NO is a potent endogenous vasodilator that diffuses to adjacent smooth muscle cells to induce relaxation[5][6]. This action helps to counteract the vasoconstrictor phenotype associated with endothelial dysfunction.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the EA.hy926 endothelial cell line, demonstrating the effects of this compound (GC) in the context of oxLDL-induced injury.

| Parameter | Condition | Effect of this compound (GC) | Reference |

| Akt Phosphorylation | oxLDL (0.1 mg/mL) Treatment | Restored oxLDL-triggered downregulation | [3] |

| CREB Phosphorylation | oxLDL (0.1 mg/mL) Treatment | Restored oxLDL-triggered downregulation | [3] |

| eNOS Phosphorylation | oxLDL (0.1 mg/mL) Treatment | Restored oxLDL-triggered downregulation | [3] |

| ERK Phosphorylation | oxLDL (0.1 mg/mL) Treatment | Upregulated oxLDL-suppressed signal | [3] |

| Nitric Oxide (NO) Levels | oxLDL (0.1 mg/mL) Treatment | Restored oxLDL-induced reduction in a dose-dependent manner | [3] |

| Apoptosis | oxLDL (0.1 mg/mL) Treatment | Prevented oxLDL-induced apoptosis | [3][4] |

| Intracellular ROS | oxLDL (0.1 mg/mL) Treatment | Reduced intracellular ROS levels | [3][4] |

| Lipid Peroxidation | oxLDL (0.1 mg/mL) Treatment | Diminished oxLDL-induced cellular lipid peroxidation | [3][4] |

Experimental Protocols

The mechanisms of this compound have been elucidated through a series of key experimental procedures.

Endothelial Cell Culture and Treatment

-

Cell Line: The human endothelial cell line EA.hy926 is used as a model for the vascular endothelium[3].

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Media (DMEM) supplemented with 10% fetal bovine serum and 2 mM L-glutamine[3].

-

Experimental Treatment: To simulate atherosclerotic conditions, endothelial cells are exposed to oxidized LDL (oxLDL) at a concentration of 0.1 mg/mL for 24 hours. In parallel experiments, cells are co-treated with oxLDL and varying concentrations of this compound to assess its protective effects[3].

Immunoblot (Western Blot) Analysis

-

Purpose: To quantify the expression and phosphorylation (activation state) of key proteins in the signaling pathways.

-

Methodology:

-

Following treatment, cells are lysed to extract total proteins.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total-Akt, phospho-eNOS, ERK, GAPDH).

-

A secondary antibody conjugated to an enzyme is used for detection.

-

The signal is visualized, and band intensity is quantified to determine relative protein levels. Equal loading is confirmed using housekeeping proteins like actin or GAPDH[3].

-

Nitric Oxide (NO) Measurement

-

Purpose: To measure the production of NO by endothelial cells, a key indicator of eNOS activity and endothelial health.

-

Methodology (Griess Test):

-

The culture medium (conditioned medium) from the treated cells is collected[3].

-

The Griess reagent is added to the medium. This reagent reacts with nitrite (NO₂⁻), a stable breakdown product of NO.

-

The reaction produces a colored azo compound.

-

The absorbance is measured with a spectrophotometer, and the concentration of nitrite is determined by comparison to a standard curve. This concentration is indicative of the NO produced by the cells[3].

-

The mechanism of action of this compound in vascular tissue is a compelling example of dual functionality. It operates through an endothelium-independent pathway by directly inhibiting intracellular calcium release in vascular smooth muscle cells, leading to vasodilation[1][3]. Simultaneously, it exerts powerful endothelium-dependent effects by protecting against oxidative stress-induced injury, restoring the pro-survival Akt/CREB/eNOS signaling axis, and enhancing the production of the critical vasodilator, nitric oxide[3][4]. This combined activity underscores its potential as a therapeutic agent for cardiovascular diseases such as hypertension and atherosclerosis, which are underpinned by both endothelial dysfunction and excessive vasoconstriction.

References

- 1. researchgate.net [researchgate.net]

- 2. Gentian: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. mdpi.com [mdpi.com]

- 4. Endothelial-Protective Actions of Diethylether Extract from Gentiana kochiana and Xanthone this compound Against Oxidized LDL-Induced Injury-In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelial nitric oxide synthase in the microcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Abstract

Gentiacaulein, a tetraoxygenated xanthone primarily found in plants of the Gentiana genus, has garnered significant interest within the scientific community. This interest stems from the long-standing use of Gentiana species in traditional medicine across various cultures for treating a range of ailments, including inflammatory conditions and digestive disorders. Xanthones, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound and its related xanthones, with a focus on their applications in traditional medicine and their potential for modern drug development. This document details the available quantitative data on the bioactivities of this compound, outlines key experimental protocols for its study, and visualizes the signaling pathways through which it exerts its effects.

Introduction: Xanthones in Traditional Medicine

Plants belonging to the Gentianaceae family have a rich history of use in traditional medicine systems worldwide.[1][2][3][4] In Iranian traditional medicine, for instance, various Gentiana species have been employed to treat conditions such as liver and spleen inflammation, urinary retention, and as an antidote for venom.[1][4][5] Similarly, in European and traditional Chinese medicine, these plants are valued for their digestive and hepatoprotective properties.[2][5] The therapeutic effects of these plants are largely attributed to their rich phytochemical content, particularly the presence of a class of compounds known as xanthones.[4]

Xanthones are characterized by a tricyclic xanthen-9-one core structure and are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.[6] this compound (1,7-dihydroxy-3,8-dimethoxyxanthone) is a prominent xanthone found in several Gentiana species and is a key contributor to their medicinal properties.

Pharmacological Properties of this compound

Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Key activities include endothelial protection, neuroprotection, and anti-inflammatory effects.

Endothelial-Protective and Vasodilator Actions

This compound has been shown to protect endothelial cells from oxidative stress-induced injury, a key event in the pathogenesis of atherosclerosis.[6][7] It also exhibits vasodilator properties, contributing to the traditional use of Gentiana extracts for hypertension.[8]

Table 1: Quantitative Data on the Endothelial-Protective Effects of this compound

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability | EA.hy926 | oxLDL-induced injury | 10 µM | Partial recovery of cell viability | [6] |

| Intracellular ROS | EA.hy926 | oxLDL-induced ROS | 10 µM | Partial suppression of ROS increase | [6] |

| Mitochondrial Membrane Potential | EA.hy926 | oxLDL-induced depolarization | 10 µM | Prevention of mitochondrial depolarization | [6] |

| Apoptosis | EA.hy926 | oxLDL-induced apoptosis | 10 µM | Effective restoration of cell viability | [6] |

Neuroprotective and Anti-inflammatory Activities

This compound has demonstrated potential in the context of neurodegenerative diseases by promoting the clearance of amyloid-β (Aβ) and reducing associated neuroinflammation in astrocytes.[9][10] This is achieved through the induction of autophagy and the inhibition of pro-inflammatory signaling pathways.[9][10]

Table 2: Quantitative Data on the Neuroprotective and Anti-inflammatory Effects of this compound

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Autophagy Induction (LC3B-II) | Primary Astrocytes | - | 1.25 - 5 µM | Concentration-dependent increase | [9] |

| SQSTM1 Degradation | Primary Astrocytes | - | 1.25 - 5 µM | Concentration-dependent decrease | [9] |

| PRKAA1 Phosphorylation (Thr 172) | Primary Astrocytes | - | 5 µM | Time-dependent increase | [9] |

| NF-κB Nuclear Translocation | Primary Astrocytes | Aβ-induced | 5 µM | Inhibition of translocation | [9][10] |

| TNF-α Release | Primary Astrocytes | Aβ-induced | 5 µM | Decreased release | [9][10] |

| IL-6 Release | Primary Astrocytes | Aβ-induced | 5 µM | Decreased release | [9][10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivities of this compound.

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the effect of this compound on cell viability, particularly in the context of protection against cytotoxic agents.

-

Cell Seeding: Seed adherent cells (e.g., EA.hy926 endothelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with the desired concentrations of this compound with or without a cytotoxic agent (e.g., oxidized LDL) for the specified duration.

-

Staining:

-

Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of 0.5% crystal violet solution in methanol to each well and incubate for 20 minutes at room temperature.

-

-

Washing: Discard the crystal violet solution and wash the plate with slowly running tap water until the excess dye is removed.

-

Solubilization: Air dry the plate completely. Add 100 µL of methanol to each well to solubilize the stain.

-

Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe Dihydrorhodamine 123 (DHR 123) to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound and/or an ROS-inducing agent.

-

Probe Loading: Add DHR 123 to each well to a final concentration of 1 µM and incubate at 37°C for 30 minutes in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[5] An increase in fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).

-

Protein Extraction:

-

Treat cells with this compound for the desired time, then wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

-

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or an NF-κB activating stimulus (e.g., TNF-α).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA in PBST (PBS with Tween 20) for 30 minutes.

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.

-

Wash with PBST and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm in multiple cells.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways.

Caption: this compound's endothelial-protective signaling cascade.

Caption: this compound's neuroprotective and anti-inflammatory pathways.

Conclusion and Future Directions

This compound, a key bioactive xanthone from traditionally used medicinal plants of the Gentiana genus, demonstrates significant therapeutic potential. Its well-documented endothelial-protective, neuroprotective, and anti-inflammatory activities, mediated through the modulation of critical signaling pathways such as Akt/CREB/eNOS, ERK, PRKAA1/AMPK, and NF-κB, provide a strong scientific basis for its traditional uses.

While the current body of research is promising, further studies are warranted to fully elucidate the pharmacological profile of this compound. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound in a wider range of anti-inflammatory and antioxidant assays to establish a more comprehensive activity profile.

-

In Vivo Efficacy and Safety: Conducting well-designed animal studies and eventually clinical trials to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound for specific therapeutic applications.

-

Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other phytochemicals present in Gentiana extracts, which may contribute to the overall therapeutic efficacy observed in traditional medicine.

A deeper understanding of this compound and its mechanisms of action will be instrumental in the development of novel, evidence-based therapies for a variety of inflammatory and age-related diseases.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. bioquochem.com [bioquochem.com]

- 4. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of intracellular reactive oxygen species (ROS). [bio-protocol.org]

- 6. cdn-scienze.b-cdn.net [cdn-scienze.b-cdn.net]

- 7. mdpi.com [mdpi.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Gentiacaulein: A Technical Guide on Core Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Gentiacaulein (CAS No: 15402-27-4), a xanthone found in various Gentiana species. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound for pharmaceutical applications.

Introduction

This compound is a naturally occurring xanthone that has garnered scientific interest for its potential therapeutic properties. As with any compound under investigation for pharmaceutical use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This guide summarizes the available information on this compound's solubility and stability, provides detailed experimental protocols for characterization, and visualizes its known signaling pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, specific quantitative solubility data for this compound in common pharmaceutical solvents is not extensively available in publicly accessible literature. However, based on its chemical structure (a polyhydroxylated and methoxylated xanthone) and information from extraction procedures, a qualitative solubility profile can be inferred. This compound is known to be extracted from plant materials using solvents such as diethyl ether and methanol, suggesting its solubility in these organic solvents.

Quantitative Solubility Data

While precise, experimentally determined solubility values (e.g., in mg/mL or mmol/L) for this compound are not readily found in the reviewed literature, the following table is presented as a template for the type of data that should be generated during preclinical development.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water (pH 7.4) | 25 | Data Not Available | Shake-flask/HPLC | |

| Ethanol | 25 | Data Not Available | Shake-flask/HPLC | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Shake-flask/HPLC | |

| Methanol | 25 | Data Not Available | Shake-flask/HPLC | |

| Acetonitrile | 25 | Data Not Available | Shake-flask/HPLC | |

| Polyethylene Glycol 400 | 25 | Data Not Available | Shake-flask/HPLC | |

| Propylene Glycol | 25 | Data Not Available | Shake-flask/HPLC |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that equilibrium has been achieved.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility of this compound in each solvent, expressed in mg/mL or other appropriate units.

Experimental workflow for solubility determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Stability Data

Specific quantitative stability data for this compound is not widely available in the literature. The table below is a template for presenting data from forced degradation studies. The extent of degradation is typically determined by a stability-indicating HPLC method.

| Stress Condition | Condition Details | Duration | % Degradation | Major Degradants Formed |

| Hydrolysis | ||||

| Acidic | 0.1 N HCl, 60 °C | 24 hours | Data Not Available | Data Not Available |

| Neutral | Water, 60 °C | 24 hours | Data Not Available | Data Not Available |

| Basic | 0.1 N NaOH, 60 °C | 24 hours | Data Not Available | Data Not Available |

| Oxidation | 3% H₂O₂, Room Temperature | 24 hours | Data Not Available | Data Not Available |

| Thermal | 80 °C (Solid State) | 48 hours | Data Not Available | Data Not Available |

| Photostability | ICH Q1B Option 2 (Solid State) | - | Data Not Available | Data Not Available |

| (1.2 million lux hours and 200 watt hours/m²) |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound (pure compound)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradant identification

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl and heat at a specified temperature (e.g., 60 °C). Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

-

Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH and heat. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

-

Neutral Hydrolysis: Reflux the this compound solution in water at a specified temperature. Withdraw samples and dilute for HPLC analysis.

-

Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.

-

Thermal Degradation: Expose the solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

-

Photostability Testing: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the sample by HPLC.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products. A PDA detector is useful for assessing peak purity.

-

Degradant Identification: For significant degradation products, use LC-MS to determine their mass and fragmentation patterns to aid in structure elucidation.

Signaling Pathways

This compound has been reported to modulate several key signaling pathways, which are visualized below.

This compound's role in the Akt/CREB/eNOS signaling pathway.

This compound's activation of the ERK signaling pathway.

This compound's induction of autophagy via the AMPK pathway.

Conclusion

This technical guide consolidates the currently understood aspects of this compound's solubility and stability. While qualitative indicators suggest its solubility in certain organic solvents, there is a clear need for comprehensive, quantitative studies to be conducted in a range of pharmaceutically relevant solvents and conditions. Similarly, detailed stability studies are required to fully characterize its degradation pathways and establish appropriate storage and handling conditions. The provided experimental protocols offer a standardized approach for generating this critical data. The elucidation of this compound's involvement in key signaling pathways provides a strong basis for further pharmacological investigation. It is anticipated that this guide will serve as a valuable resource for the ongoing research and development of this compound as a potential therapeutic agent.

Gentiacaulein: A Secondary Metabolite with Promising Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gentiacaulein, a tetraoxygenated xanthone primarily isolated from medicinal plants of the Gentiana genus, stands out as a secondary metabolite with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, key biological effects, and the molecular mechanisms that underpin its therapeutic potential. Drawing from a range of preclinical studies, this document details the anti-inflammatory, antioxidant, endothelial-protective, and neuroprotective properties of this compound. Furthermore, it presents a compilation of quantitative data on its bioactivities and detailed methodologies for the key experiments cited, aiming to equip researchers and drug development professionals with the essential information to further explore this promising natural compound.

Introduction

Secondary metabolites are a rich source of bioactive compounds with significant potential for drug discovery and development. Among these, xanthones, a class of polyphenolic compounds, have garnered considerable attention for their diverse pharmacological properties. This compound (1,7-dihydroxy-3,8-dimethoxyxanthone) is a prominent member of the xanthone family, predominantly found in plants of the Gentianaceae family, such as Gentiana kochiana.[1] Traditionally, extracts from these plants have been used in folk medicine for various ailments, and modern scientific investigations have begun to elucidate the therapeutic activities of their constituent compounds, with this compound emerging as a key player. This guide will delve into the technical aspects of this compound's role as a secondary metabolite, providing a detailed examination of its biological functions and the experimental evidence that supports them.

Biosynthesis of this compound

The biosynthesis of xanthones in plants is a complex process that originates from the shikimate pathway.[2][3] While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for the formation of the xanthone core is understood. The process begins with the formation of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone. This intermediate is then subjected to a regioselective intramolecular oxidative coupling, which results in the formation of the characteristic tricyclic xanthone ring structure.[2][3] The biosynthesis of this compound would then involve subsequent hydroxylation and methylation reactions to yield its final structure with hydroxyl groups at positions 1 and 7, and methoxy groups at positions 3 and 8.

Caption: Simplified biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. These activities are supported by a growing body of preclinical evidence, which is summarized in the following sections.

Endothelial-Protective Effects

This compound has demonstrated significant protective effects on endothelial cells, which play a crucial role in cardiovascular health. It has been shown to mitigate endothelial dysfunction, a key initiating event in atherosclerosis.[1]

One of the primary mechanisms underlying this protection is the modulation of the Akt/CREB/eNOS signaling pathway. This compound can restore the activity of this pathway when it is downregulated by oxidative stress, for example, by oxidized low-density lipoprotein (oxLDL).[1] This restoration leads to an increase in the production of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule.

Caption: this compound's modulation of the Akt/CREB/eNOS pathway.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. It has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli.[4]

A key mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound can inhibit this nuclear translocation, thereby suppressing the inflammatory cascade.[4]

Antioxidant Activity

As a polyphenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress. While direct radical scavenging activity has been investigated, its primary antioxidant effects appear to be mediated through the modulation of cellular antioxidant defense mechanisms.[1]

Vasorelaxant Effects

This compound has been identified as one of the key compounds responsible for the vasorelaxant activity of Gentiana kochiana root extracts.[5] It induces relaxation of pre-contracted aortic rings in an endothelium-independent manner. The proposed mechanism involves the blockade of intracellular calcium release from the sarcoplasmic reticulum, which is essential for smooth muscle contraction.[5]

Neuroprotective Activity

This compound has shown potential as a neuroprotective agent, primarily through its ability to inhibit monoamine oxidase A (MAO-A). MAO-A is an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Model System | Key Parameter | Value | Reference |

| Vasorelaxant Activity | Rat aortic rings pre-contracted with norepinephrine (3 µM) | Ex vivo | pIC50 | 5.00 ± 0.032 | [5] |

| Rat aortic rings pre-contracted with KCl (20 mM) | Ex vivo | pIC50 | 4.90 ± 0.15 | [5] | |

| Neuroprotective Activity | MAO-A Inhibition Assay | In vitro (rat brain microsomes) | IC50 | 0.49 µM | |

| Anti-inflammatory Activity | Cytokine Release Assay | Primary astrocytes | Inhibition of TNF-α | Markedly reduced | [4] |

| Cytokine Release Assay | Primary astrocytes | Inhibition of IL-6 | Markedly reduced | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Quantification of this compound by HPLC

Objective: To isolate and quantify this compound from plant material (e.g., Gentiana kochiana).

Protocol:

-

Extraction:

-

Air-dry and powder the plant material (e.g., aerial parts).

-

Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like n-hexane, followed by a medium-polarity solvent like dichloromethane, and finally a polar solvent like methanol.

-

The diethylether extract is often enriched in xanthones.[1]

-

-

HPLC Analysis:

-

System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, for example, a mixture of water (often with a small percentage of formic acid for better peak shape) and acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other components.

-

Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (e.g., 260 nm and 320 nm).[1]

-

Quantification: Prepare a calibration curve using a pure standard of this compound at different concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

-

MAO-A Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MAO-A activity.

Protocol:

-

Enzyme Preparation: Prepare a crude mitochondrial fraction from rat brain tissue, which is a rich source of MAO-A.

-

Assay Principle: The assay measures the deamination of a substrate (e.g., kynuramine) by MAO-A, which results in the formation of a fluorescent product.

-

Procedure:

-

In a 96-well plate, add the rat brain mitochondrial preparation.

-

Add different concentrations of this compound to the wells. A control group without the inhibitor should be included.

-

Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-20 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

-

After a defined incubation period, stop the reaction (e.g., by adding a strong base).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Vasorelaxant Activity Assay

Objective: To evaluate the vasorelaxant effect of this compound on isolated rat aortic rings.

Protocol:

-

Tissue Preparation:

-

Isolate the thoracic aorta from a rat and cut it into rings of approximately 2-3 mm in length.

-

Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

-

Procedure:

-

Allow the aortic rings to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes).

-

Induce contraction of the aortic rings with a contracting agent such as norepinephrine or potassium chloride (KCl).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in tension using an isometric force transducer.

-

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the initial contraction. The pIC50 value (the negative logarithm of the IC50) can be calculated from the concentration-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of endothelial cells (e.g., EA.hy926).

Protocol:

-

Cell Culture: Culture the endothelial cells in a 96-well plate until they reach a desired confluency.

-

Treatment: Treat the cells with different concentrations of this compound for a specific period (e.g., 24 or 48 hours). Include a vehicle control group.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Express the cell viability as a percentage of the control group.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a bioactive secondary metabolite like this compound.

Caption: A typical workflow for the study of this compound.

Conclusion

This compound is a secondary metabolite with a compelling profile of pharmacological activities that warrant further investigation for its potential therapeutic applications. Its ability to protect the endothelium, reduce inflammation, and exert neuroprotective effects through well-defined molecular mechanisms makes it a promising lead compound for the development of new drugs for cardiovascular and neurological diseases. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its biosynthesis, bioactivities, and the experimental methodologies used to study it. It is hoped that this information will serve as a valuable resource for researchers and drug development professionals in their efforts to unlock the full therapeutic potential of this remarkable natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gentiacaulein from Gentiana kochiana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gentiacaulein is a tetra-oxygenated xanthone found in various species of the Gentiana genus, notably Gentiana kochiana. This compound, along with the closely related gentiakochianin, has garnered significant interest within the scientific community due to its pronounced pharmacological activities. Research has identified this compound as a key contributor to the vasorelaxant properties of Gentiana kochiana extracts, a plant utilized in traditional European medicine as an antihypertensive agent[1][2]. Furthermore, studies have elucidated its potential in cardiovascular protection through the modulation of critical signaling pathways, such as the Akt/CREB/eNOS and ERK pathways in endothelial cells, and its inhibitory effects on monoamine oxidase-A (MAO-A). These properties underscore the therapeutic potential of this compound in cardiovascular diseases and neurological disorders.

This document provides a comprehensive protocol for the extraction and purification of this compound from the aerial parts and roots of Gentiana kochiana.

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction and bioactivity of this compound from Gentiana kochiana.

| Parameter | Value | Source Plant Part | Reference |

| This compound Content in Diethylether Extract | 125.74 mg/g | Aerial Parts | [3] |

| Gentiakochianin Content in Diethylether Extract | 17.32 mg/g | Aerial Parts | [3] |

| Vasorelaxant Activity of this compound (pIC₅₀) | 5.00 ± 0.032 (vs. Norepinephrine) | Roots | [1] |

| 4.90 ± 0.15 (vs. KCl) | Roots | [1] | |

| Vasorelaxant Activity of Gentiakochianin (pIC₅₀) | 4.95 ± 0.068 (vs. Norepinephrine) | Roots | [1] |

| 4.59 ± 0.069 (vs. KCl) | Roots | [1] |

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from Gentiana kochiana.

Part 1: Crude Extraction and Liquid-Liquid Partitioning

This protocol is adapted from methodologies described for the extraction of xanthone-rich fractions from Gentiana kochiana[3].

1.1. Plant Material Preparation:

-

Collect fresh aerial parts or roots of Gentiana kochiana.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

1.2. Maceration for Crude Methanolic Extract:

-

Weigh the powdered plant material.

-

In a large vessel, add methanol to the powdered plant material (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of methanol).

-

Seal the vessel and allow the mixture to macerate for 48 hours at room temperature with occasional agitation.

-

After 48 hours, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

1.3. Liquid-Liquid Partitioning:

-

Redissolve the dried crude methanolic extract in distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with diethyl ether.

-

Add an equal volume of diethyl ether to the separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the upper diethyl ether layer. Repeat this extraction step three times.

-

Combine the diethyl ether fractions. This fraction is enriched with xanthones, including this compound.

-

(Optional) The remaining aqueous layer can be further extracted with ethyl acetate and then n-butanol to isolate compounds of intermediate and higher polarity, respectively.

-

Evaporate the solvent from the combined diethyl ether fractions under reduced pressure to yield the dried diethylether extract.

Part 2: Purification of this compound by Column Chromatography

This protocol is a generalized procedure for the purification of xanthones from Gentiana species using silica gel column chromatography, as specific detailed protocols for this compound were not available in the searched literature. Optimization may be required.

2.1. Preparation of the Column:

-

Select an appropriate size glass column.

-

Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane or a hexane-chloroform mixture).

-

Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

Equilibrate the column by running the initial mobile phase through it.

2.2. Sample Loading:

-

Dissolve a known amount of the dried diethylether extract in a minimal amount of the initial mobile phase or a suitable solvent (e.g., chloroform).

-

Alternatively, for less soluble extracts, use a dry-loading method by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

2.3. Elution:

-

Begin elution with a non-polar solvent system, such as a mixture of chloroform and hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent, such as ethyl acetate or methanol. A suggested gradient could be starting with 100% chloroform and gradually increasing the percentage of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes.

2.4. Fraction Analysis and this compound Isolation:

-

Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

-

Use a suitable solvent system for the TLC (e.g., chloroform:ethyl acetate) and visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available).

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

The purity of the isolated compound should be confirmed using analytical techniques such as HPLC, LC-MS, and NMR.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram

Caption: this compound's Role in Endothelial Protective Signaling.

References

Application Note: Quantification of Gentiacaulein using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein, a secoiridoid glycoside found in plants of the Gentiana genus, has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The described method is suitable for quality control, pharmacokinetic studies, and other research applications.

Principle

This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. Detection is achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid or Acetic acid (analytical grade)

-

Syringe filters (0.45 µm or 0.22 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 10-40% B20-25 min: 40-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Preparation of Standard Solutions

Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

For Plant Material (e.g., Gentiana species):

-

Extraction: Grind the dried plant material to a fine powder. Extract a known weight of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes, followed by centrifugation.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

For Biological Samples (e.g., Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[2][3]

-

Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

Method Validation

The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak should have no interference from other components in the matrix. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Accuracy | Recovery between 80-120%. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | The method should be insensitive to small, deliberate variations in parameters like flow rate and temperature.[5] |

Data Presentation

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| r² | 0.9998 |

Table 2: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | RSD (%) |

| 5 | 4.9 ± 0.1 | 98 | 2.0 |

| 25 | 25.5 ± 0.3 | 102 | 1.2 |

| 75 | 74.3 ± 0.8 | 99.1 | 1.1 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical signaling pathway involving this compound.

References

- 1. cores.emory.edu [cores.emory.edu]

- 2. nacalai.com [nacalai.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. New RP-HPLC method for the simultaneous determination of process yield and percentage of encapsulation of Gallein in albumin nanoparticles - CONICET [bicyt.conicet.gov.ar]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Gentiacaulein Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein, a xanthone found in plants of the Gentiana genus, has been investigated for various pharmacological activities.[1] However, its cytotoxic potential remains largely uncharacterized. These application notes provide a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound. The described assays are fundamental in drug discovery for identifying potential anti-cancer agents and for assessing the safety profile of new chemical entities.[2][3]

The following protocols detail methods to assess cell viability through metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis. A panel of cell lines, including both cancerous and non-cancerous cells, is recommended to determine the selective cytotoxicity of this compound.

Data Presentation

Quantitative data from the cytotoxicity assays should be recorded and summarized in a structured format to facilitate comparison and interpretation. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound against various cell lines.

| Cell Line | Cell Type | Assay | Incubation Time (hrs) | IC50 (µM) |

| K-562 | Human Chronic Myeloid Leukemia | MTT | 24 | |

| K-562 | Human Chronic Myeloid Leukemia | MTT | 48 | |

| K-562 | Human Chronic Myeloid Leukemia | MTT | 72 | |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 24 | |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 72 | |

| hTERT Fibroblasts | Normal Human Fibroblasts | MTT | 24 | |

| hTERT Fibroblasts | Normal Human Fibroblasts | MTT | 48 | |

| hTERT Fibroblasts | Normal Human Fibroblasts | MTT | 72 | |

| K-562 | Human Chronic Myeloid Leukemia | LDH | 48 | |

| HepG2 | Human Hepatocellular Carcinoma | LDH | 48 | |

| hTERT Fibroblasts | Normal Human Fibroblasts | LDH | 48 |

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves a primary screening assay followed by secondary and mechanistic assays.

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

Culture Media:

-

For K-562: Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

-

For HepG2 and Fibroblasts: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

-

-

This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

-

LDH Assay: Commercially available LDH cytotoxicity assay kit.

-

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Other: Phosphate-buffered saline (PBS), Trypsin-EDTA for adherent cells, 96-well and 6-well cell culture plates, CO2 incubator (37°C, 5% CO2).

Protocol: Cell Culture and Seeding

-

Culture cells in T-75 flasks in their respective media in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells (HepG2, fibroblasts), detach using Trypsin-EDTA when they reach 80-90% confluency. For suspension cells (K-562), directly collect from the flask.

-

Count viable cells using a hemocytometer and the trypan blue exclusion method.

-